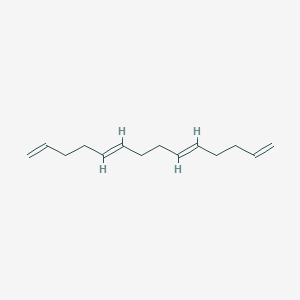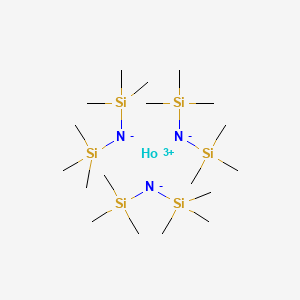
Tris(N N-bis(trimethylsilyl)amide)holmi&
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Tris(N N-bis(trimethylsilyl)amide)holmi& typically involves the reaction of anhydrous holmium chloride with an alkali metal bis(trimethylsilyl)amide via a salt metathesis reaction. The general reaction can be represented as follows: [ \text{HoCl}_3 + 3 \text{Na[N(SiMe}_3)_2] \rightarrow \text{Ho[N(SiMe}_3)_2]_3 + 3 \text{NaCl} ] The by-product, sodium chloride, precipitates as a solid and can be removed by filtration. The remaining product is then purified by distillation or sublimation .
Industrial Production Methods
Industrial production methods for this compoundamp; are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is often packaged in glass ampules, bottles, or metal ampules for distribution .
化学反应分析
Types of Reactions
Tris(N N-bis(trimethylsilyl)amide)holmi& undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in substitution reactions where the bis(trimethylsilyl)amide ligands are replaced by other ligands.
Coordination Reactions: It can form coordination complexes with other metal centers or ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compoundamp; include weakly protic reagents and other metal halides. The reactions are typically carried out in nonpolar organic solvents due to the lipophilic nature of the compound .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with other metal halides can produce mixed-metal complexes, while substitution reactions can yield new coordination compounds .
科学研究应用
Tris(N N-bis(trimethylsilyl)amide)holmi& has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of Tris(N N-bis(trimethylsilyl)amide)holmi& involves its ability to form stable coordination complexes with various ligands. The bulky bis(trimethylsilyl)amide ligands provide steric protection to the holmium center, allowing it to participate in selective reactions. The compound’s lipophilic nature also enhances its solubility in nonpolar solvents, facilitating its use in various chemical processes .
相似化合物的比较
Similar Compounds
Sodium bis(trimethylsilyl)amide: A strong non-nucleophilic base used in organic synthesis.
Lithium bis(trimethylsilyl)amide: Similar to sodium bis(trimethylsilyl)amide but with different solubility and reactivity properties.
Potassium bis(trimethylsilyl)amide: Another strong base with applications in deprotonation reactions.
Uniqueness
Tris(N N-bis(trimethylsilyl)amide)holmi& is unique due to the presence of the holmium center, which imparts specific magnetic and electronic properties to the compound. This makes it particularly useful in applications requiring paramagnetic materials or specific coordination environments .
属性
分子式 |
C18H54HoN3Si6 |
|---|---|
分子量 |
646.1 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)azanide;holmium(3+) |
InChI |
InChI=1S/3C6H18NSi2.Ho/c3*1-8(2,3)7-9(4,5)6;/h3*1-6H3;/q3*-1;+3 |
InChI 键 |
OKANGQPIHFPJSI-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
规范 SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Ho+3] |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


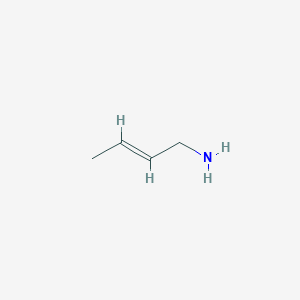

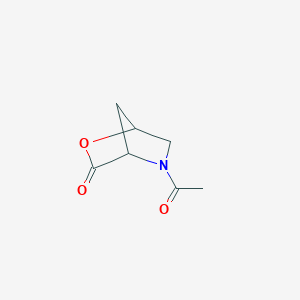

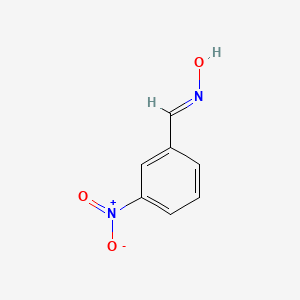
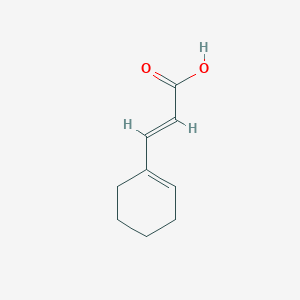
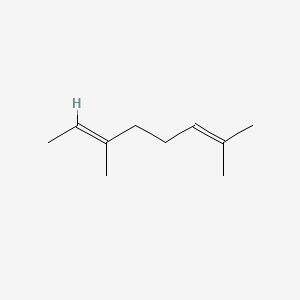
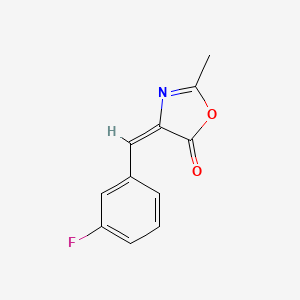
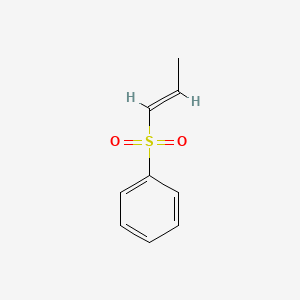
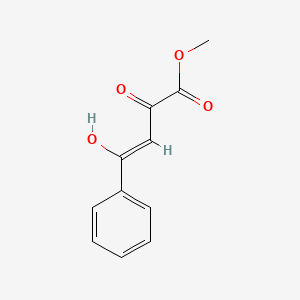
![Cyclopentanone, 2,5-bis[[4-(diethylamino)phenyl]methylene]-](/img/structure/B1637922.png)
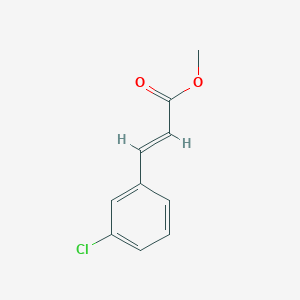
![3-[4-(Dimethylamino)phenyl]-1-(2-nitrophenyl)prop-2-en-1-one](/img/structure/B1637927.png)
